2-Bromo-5-nitro-4-trifluoromethoxyaniline

Description

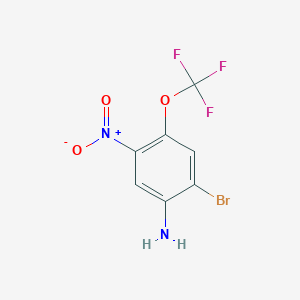

2-Bromo-5-nitro-4-trifluoromethoxyaniline (CAS: 1174005-83-4) is a fluorinated aromatic amine derivative with a bromo (-Br), nitro (-NO₂), and trifluoromethoxy (-OCF₃) substituent on a benzene ring. However, commercial availability of this compound has been discontinued, as noted in recent catalogs . Its molecular formula is C₇H₄BrF₃N₂O₃, and its purity in previous listings reached 98% .

Propriétés

IUPAC Name |

2-bromo-5-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-3-1-6(16-7(9,10)11)5(13(14)15)2-4(3)12/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMYNIDWJGKAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681513 | |

| Record name | 2-Bromo-5-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174005-83-4 | |

| Record name | 2-Bromo-5-nitro-4-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174005-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2-Bromo-5-nitro-4-trifluoromethoxyaniline is a chemical compound that has garnered interest in various biological research contexts due to its potential inhibitory effects on specific enzymes and its applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C7H5BrF3N2O3

- Molecular Weight : 301.02 g/mol

- CAS Number : 1174005-83-4

The compound features a bromine atom, a nitro group, and a trifluoromethoxy moiety attached to an aniline structure, which contributes to its unique biological properties.

This compound exhibits significant biological activity primarily through its role as an enzyme inhibitor. The mechanism involves:

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, preventing substrate access and thereby inhibiting their activity. This is particularly relevant in the context of viral proteases, where inhibition can disrupt viral replication processes.

- Interaction with Receptors : It may also interact with neurotransmitter receptors, influencing neural signaling pathways, although specific receptor interactions require further study.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Enzyme Inhibition :

- Cytotoxicity :

- Biochemical Evaluations :

Case Studies

Several case studies have documented the biological effects and potential therapeutic applications of this compound:

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting neurological disorders. Research indicates that it enhances drug efficacy and specificity, making it valuable in the development of novel therapeutic agents.

- Case Study: In one study, 2-Bromo-5-nitro-4-trifluoromethoxyaniline was utilized to synthesize compounds with inhibitory activity against specific enzymes involved in cancer cell proliferation. The compound demonstrated selective inhibition against tyrosine kinase isoforms, which are often overexpressed in cancer cells .

Agricultural Chemicals

In agriculture, this compound is incorporated into the formulation of agrochemicals. It contributes to the development of effective herbicides and pesticides that improve crop yield and protect against pests.

- Application Example: The compound has been used to enhance the effectiveness of herbicides by improving their selectivity and reducing phytotoxicity to non-target plants, thereby promoting sustainable agricultural practices .

Material Science

The compound is also applied in material science for creating advanced materials such as polymers and coatings. These materials exhibit enhanced thermal and chemical resistance, making them suitable for harsh environments.

- Research Insight: Investigations into the use of this compound in polymer synthesis have shown that it can improve the mechanical properties and durability of polymeric materials .

Fluorinated Compounds Research

This compound plays a critical role in synthesizing fluorinated compounds, which are essential for various applications including refrigerants and specialty solvents. The trifluoromethoxy group enhances the electronic properties of these compounds.

- Significance: The incorporation of fluorinated groups often leads to improved performance characteristics compared to non-fluorinated alternatives, making this compound a key player in developing new fluorinated materials .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of drugs targeting neurological disorders | Enhanced efficacy and specificity |

| Agricultural Chemicals | Formulation of herbicides and pesticides | Improved crop yield and pest protection |

| Material Science | Creation of advanced polymers and coatings | Enhanced thermal and chemical resistance |

| Fluorinated Compounds | Synthesis of refrigerants and specialty solvents | Improved performance characteristics |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Key structural analogs of 2-Bromo-5-nitro-4-trifluoromethoxyaniline include:

Key Observations :

- Positional Isomerism : The nitro group’s position (e.g., 5 vs. 6) significantly affects reactivity. For instance, 2-Bromo-6-nitro-4-trifluoromethoxyaniline (CAS: 886499-21-4) exhibits steric hindrance due to the proximity of nitro and bromo groups, reducing its suitability for nucleophilic substitution reactions compared to the 5-nitro isomer .

- Trifluoromethoxy vs.

Bromo-Fluoro-Nitro Aniline Derivatives

Compounds like 4-Bromo-5-fluoro-2-methylaniline (CAS: 52723-82-7) and 2-Bromo-4-fluoro-6-methylaniline (CAS: 202865-77-8) share structural similarities but lack the trifluoromethoxy/nitro combination. These derivatives exhibit lower molecular complexity and are often used as intermediates in dye synthesis or organic electronics .

Nitrofuran-Based Carcinogens (Contextual Contrast)

These compounds induce urinary bladder carcinomas in rats via nitroreduction pathways, a mechanism less relevant to this compound due to its aromatic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.